5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylicacid
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Overview
Description
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring. It has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol . The compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-b]pyridazine core. Subsequent carboxylation of the core structure yields the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazole and pyridine ring system but differ in their ring fusion pattern.
Imidazo[4,5-b]pyridazines: These compounds have a similar core structure but differ in the position of the nitrogen atoms within the rings.
The uniqueness of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid lies in its specific ring fusion pattern and the presence of a carboxylic acid functional group, which can be further modified to enhance its biological activity and selectivity.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLSKPJHIZUJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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